2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid
Description
2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid is a hypothetical thiazole derivative featuring an ethoxymethyl substituent at the 2-position and a carboxylic acid group at the 4-position of the thiazole ring. Thiazole derivatives are pharmacologically significant due to their roles as enzyme inhibitors, antimicrobial agents, and bioactive motifs in natural products .
Properties
IUPAC Name |
2-(ethoxymethyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-3-6-8-5(4-12-6)7(9)10/h4H,2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRBYBHKRRMQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1495157-12-4 | |
| Record name | 2-(ethoxymethyl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-thioxo-1,3-thiazolidine-4-carboxylate, which is then oxidized to yield the desired thiazole derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, including temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Esterification and Hydrolysis Reactions
The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example:
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Methyl ester formation : Reacting with methanol in the presence of H₂SO₄ yields the corresponding methyl ester .
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Ethyl ester synthesis : Using thionyl chloride (SOCl₂) to generate the acyl chloride, followed by ethanol, produces the ethyl ester derivative.
Hydrolysis of esters back to the carboxylic acid is achieved via basic conditions:
Amidation and Coupling Reactions
The carboxylic acid can be converted to amides using coupling agents:
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EDC/HOBt-mediated amidation : Reacting with primary or secondary amines in dichloromethane (DCM) yields carboxamide derivatives.
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Direct condensation : Unstable intermediates like 1,3,4-thiadiazole-2-carboxylic acid may undergo spontaneous decarboxylation unless stabilized as lithium salts .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amide formation | EDC, HOBt, DCM, RT | Carboxamide | |
| Decarboxylation | Aq. LiOH, MeOH, 0°C | Decarboxylated thiazole |
Modification of the Ethoxymethyl Group
The ethoxymethyl substituent (-CH₂OCH₂CH₃) participates in nucleophilic substitutions or ether cleavage:
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Ether cleavage : Treatment with HBr/HOAc converts the ethoxymethyl group to a bromomethyl analogue.
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Nucleophilic substitution : Replacing the ethoxy group with amines or thiols under basic conditions .
Decarboxylation and Ring Functionalization
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Thermal decarboxylation : Heating above 150°C in quinoline removes CO₂, yielding 2-(ethoxymethyl)thiazole .
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Electrophilic substitution : Nitration or sulfonation at the thiazole ring’s C5 position occurs under HNO₃/H₂SO₄ or SO₃ conditions .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Decarboxylation | Quinoline, 160°C | 2-(Ethoxymethyl)thiazole | |
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-2-(ethoxymethyl)thiazole-4-carboxylic acid |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activities
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial and anticancer properties. For instance, compounds similar to 2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid have shown effectiveness against various strains of bacteria and fungi. A study highlighted the synthesis of 1,2,4-triazole derivatives that demonstrated cytotoxic effects on leukemia cells, suggesting a possible antiproliferative effect related to thiazole structures .
Enzyme Inhibition
Thiazole derivatives are also being investigated for their potential as enzyme inhibitors. For example, compounds with thiazole rings have been designed to inhibit xanthine oxidase, an enzyme involved in purine metabolism linked to gout and other diseases. The structural modifications in these compounds aim to enhance their binding affinity and selectivity towards the enzyme .
Catalytic Applications
Synthesis of Aryl Compounds
This compound can serve as a catalyst or a precursor in the synthesis of complex organic molecules. One notable application involves its use in the catalytic preparation of aryl-quinoline derivatives. The compound can be integrated into magnetic nanoparticles to enhance the efficiency of reactions under solvent-free conditions, yielding high purity products with good yields .
Material Science
Nanocomposites
The incorporation of thiazole derivatives into nanocomposite materials has been explored for their potential applications in electronics and sensors. The unique electronic properties of thiazoles can contribute to the development of materials with enhanced conductivity and stability. For instance, studies have shown that thiazole-based materials can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic cells due to their favorable charge transport characteristics .
Summary Table of Applications
Case Studies
Case Study 1: Anticancer Activity
A series of thiazole derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. Compounds structurally related to this compound showed promising results in inhibiting cell proliferation with low toxicity profiles, indicating their potential as lead compounds for further development .
Case Study 2: Catalytic Efficiency
In a study focused on the catalytic activity of thiazole-based nanoparticles, researchers demonstrated that using this compound as part of a magnetic nanoparticle system significantly improved reaction yields in the synthesis of complex organic compounds under mild conditions. The results indicated not only high efficiency but also the reusability of the catalyst without loss of activity .
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The carboxylic acid group can also form ionic interactions with positively charged residues in proteins.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The biological and chemical profiles of thiazole-4-carboxylic acids are highly dependent on substituent modifications. Key analogs from the evidence include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-methylphenyl group (electron-donating) in 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid enhances AgrA receptor binding, likely due to hydrophobic interactions . In contrast, the acetyl group (electron-withdrawing) may reduce bioavailability but improves reactivity in coupling reactions .
- Esterification Effects: Ethyl ester derivatives (e.g., 2-(cyanomethyl)-1,3-thiazole-4-carboxylate) exhibit improved solubility in organic solvents, facilitating synthetic applications .
- Natural Product Analogs : Ile-Tzl-Ca, a natural thiazole-4-carboxylic acid derivative with a branched alkyl chain, demonstrates antiplasmodial properties, highlighting the role of hydrophobic side chains in bioactivity .
Critical Analysis of Substituent Impact
- Ethoxymethyl vs. Methylphenyl : Hypothetically, the ethoxymethyl group in 2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid could enhance solubility compared to the hydrophobic 4-methylphenyl analog. However, its larger size might sterically hinder receptor binding.
- Amino vs.
Biological Activity
2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by a thiazole ring, which contains both sulfur and nitrogen atoms. Its molecular formula is with a molecular weight of approximately 173.19 g/mol. The structure features an ethoxymethyl group at the second position and a carboxylic acid functional group at the fourth position, contributing to its chemical reactivity and potential biological activity .
Biological Activities
1. Antimicrobial Activity
Thiazole derivatives, including this compound, have shown significant effectiveness against various bacterial strains. Research indicates that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
2. Anticancer Properties
Several studies suggest that thiazole derivatives exhibit anticancer properties by inhibiting cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (A549). The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole ring can enhance biological activity .
3. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Some thiazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
Research Findings
Recent studies have explored the biological activities of this compound through various assays:
| Activity | Cell Line/Organism | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Not specified | |
| Anticancer | MCF-7 | 10 μM | |
| Anti-inflammatory | In vitro models | Not specified |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes involved in cell proliferation and metabolic pathways crucial for bacterial survival. For example, its anticancer activity may be attributed to inhibition of tubulin polymerization or interference with DNA replication processes .
Case Studies
Several case studies highlight the potential applications of thiazole derivatives in clinical settings:
- Case Study 1: A study evaluated the anticancer efficacy of various thiazole derivatives against MCF-7 cells. Results indicated that certain modifications to the thiazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Case Study 2: In another investigation focusing on antimicrobial properties, this compound was tested against multiple bacterial strains, demonstrating effective inhibition comparable to established antibiotics .
Q & A
Q. What are the standard synthetic routes for preparing 2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, thiazole rings are often formed via the Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives. The ethoxymethyl group can be introduced through nucleophilic substitution or alkylation under basic conditions. Optimization strategies include:
- Temperature Control : Cyclization at 60–80°C improves ring formation efficiency .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution for ethoxymethyl group attachment .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%).
Example protocol:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Thiourea, α-bromoketone, EtOH, reflux | 70% |
| Ethoxymethylation | Ethyl iodide, K₂CO₃, DMF, 50°C | 65% |
| Carboxylic Acid Formation | KMnO₄ oxidation, acidic workup | 80% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.3–1.5 ppm (triplet, -OCH₂CH₃), δ 4.5–4.7 ppm (quartet, -OCH₂-), and δ 8.1–8.3 ppm (singlet, thiazole-H) confirm substituent positions .
- ¹³C NMR : Signals at ~170 ppm (C=O) and 60–70 ppm (OCH₂CH₃) validate functional groups.
- IR Spectroscopy : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 215.06 (C₈H₉NO₃S) with fragmentation patterns matching the ethoxymethyl-thiazole backbone .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the bioactivity of this compound derivatives?
- Methodological Answer : SAR studies require systematic substitution of the ethoxymethyl and carboxylic acid groups. For example:
- Substituent Variation : Replace ethoxymethyl with methoxymethyl () or halogenated aryl groups () to assess steric/electronic effects.
- Bioactivity Assays : Test derivatives in enzyme inhibition (e.g., FABP4 binding in ) or antimicrobial assays. Key parameters:
- IC₅₀ Values : Compare inhibitory potency (e.g., chlorophenyl analogs in show IC₅₀ = 12 µM vs. methylphenyl at 45 µM).
- Binding Affinity : X-ray crystallography (e.g., FABP4 complex in ) identifies critical hydrogen bonds (e.g., between carboxylic acid and Arg126).
- Data Analysis : Use QSAR models incorporating Hammett constants (σ) or logP values to correlate substituents with activity .
Q. How should researchers resolve contradictions in bioactivity data across different assays for this compound?
- Methodological Answer : Contradictions often arise from assay conditions or cellular context. Mitigation strategies include:
- Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., DMSO vehicle in ).
- Validate results across orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization).
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Data Cross-Validation : Compare with structurally similar compounds (e.g., 2-(4-chlorophenyl)-thiazole-4-carboxylic acid in shows 10-fold higher potency than ethoxymethyl analog, suggesting substituent-dependent activity).
Q. What computational methods are effective for predicting the interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to targets like FABP4 (PDB: 7FXY in ). Key interactions:
- Carboxylic acid forms salt bridges with Arg126.
- Thiazole ring π-stacks with Phe57.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable complexes).
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at carboxylic acid and ether oxygen) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
